molecular formula C7H7Br2NO B1415083 3,5-Dibromo-2-ethoxypyridine CAS No. 856852-69-2

3,5-Dibromo-2-ethoxypyridine

Cat. No. B1415083
M. Wt: 280.94 g/mol
InChI Key: PXWHLTABSSSGTG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO . It is used in various chemical reactions and has been utilized in the preparation of 3-acetylamino-5-ethoxypyridine .


Synthesis Analysis

The synthesis of 3,5-Dibromo-2-ethoxypyridine involves the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance then interacts with ammonia and is acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-ethoxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .


Chemical Reactions Analysis

3,5-Dibromo-2-ethoxypyridine undergoes various chemical reactions. For instance, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-ethoxypyridine is a liquid at room temperature . It has a molecular weight of 280.95 . It is soluble in chloroform and methanol but insoluble in water .

Scientific Research Applications

Therapeutic Potential in Neurology

  • Cerebral Vasospasm Prevention: A study explored the effectiveness of endothelin (ET) A/B receptor antagonist and ET A receptor antagonist in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, suggesting the potential therapeutic role of these compounds in neurovascular conditions (Zuccarello et al., 1996).
  • Cerebral Blood Perfusion: Research on rats indicated that certain pyridine derivatives increase cerebral blood flow in carotid arteries, both in normal conditions and under global transient ischemia, highlighting their potential in managing cerebral blood flow-related pathologies (Gan'shina et al., 2011).

Antidiabetic and Antihyperglycemic Effects

  • Anti-Diabetic Effects of Synthetic Analogs: A synthetic analogue of a bromophenol compound exhibited significant antihyperglycemic activity in a diabetic mouse model, suggesting potential applications in diabetes treatment (Shi et al., 2013).

Antioxidant and Antiradical Activities

  • Antiradical Activities: The study of β-hydroxy(ethoxy) derivatives of nitrous heterocycles revealed notable antiradical and NO-inhibiting activities, indicating their potential as antioxidant preparations (Smirnov et al., 2011).

Retinoprotective Properties

  • Retinoprotective Effects: Pyridine derivatives have shown promising retinoprotective effects in a rat model of retinal ischemia–reperfusion, pointing to their potential application in ophthalmology (Peresypkina et al., 2020).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3,5-dibromo-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHLTABSSSGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652057
Record name 3,5-Dibromo-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-ethoxypyridine

CAS RN

856852-69-2
Record name 3,5-Dibromo-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP COFFEY - 1966 - search.proquest.com
I. THE LEAVING GROUP AND SOLVENT AS FACTORS WHICH AFFECT THE ALKYLATION OF THE ANION OF ALPHA-PYRIDONE. II. THE REACTION OF ALPHA-PYRIDONE WITH …
Number of citations: 3 search.proquest.com

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